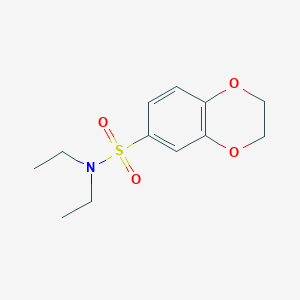
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.39 g/mol. This compound has shown promising results in various scientific research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can reduce the acidity of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition, N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. In addition, N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide for lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in experiments. In addition, N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In addition, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its effects on various biochemical and physiological processes.
Métodos De Síntesis
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through a multi-step reaction process. The first step involves the reaction between 2-fluoroaniline and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide. This intermediate is then reacted with sodium methoxide in methanol to produce N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been investigated for its antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPNPMBZPURJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5177809.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5177816.png)
![7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177822.png)
![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)

![methyl 1-[(6-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinate](/img/structure/B5177853.png)


![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
![N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)